Cas no 1805258-85-8 (4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride)

4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride
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- インチ: 1S/C6H3ClF2INO3S/c7-15(13,14)2-1-11-6(10)4(12)3(2)5(8)9/h1,5,12H
- InChIKey: QDAUILDEXZCPCN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)F)=C(C=N1)S(=O)(=O)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029716-250mg |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride |
1805258-85-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029029716-500mg |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride |
1805258-85-8 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029029716-1g |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride |
1805258-85-8 | 95% | 1g |
$2,981.85 | 2022-04-01 |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chlorideに関する追加情報
Research Briefing on 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride (CAS: 1805258-85-8)
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride (CAS: 1805258-85-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl chloride and difluoromethyl groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and radiopharmaceuticals.
The compound's structural features, including the iodine atom and sulfonyl chloride moiety, make it a valuable building block for the introduction of radiolabels or other functional groups into target molecules. Researchers have utilized 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride in the synthesis of novel PET (Positron Emission Tomography) tracers, leveraging its ability to undergo nucleophilic substitution reactions with various amines and thiols. This has opened new avenues for the development of diagnostic tools in oncology and neurology.
Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated the compound's utility in creating potent inhibitors of kinases and other enzymes involved in disease pathways. For instance, derivatives of 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride have shown promising activity against tyrosine kinases, which are critical targets in cancer therapy. The presence of the difluoromethyl group enhances the metabolic stability of these inhibitors, addressing a common challenge in drug development.
In addition to its role in small molecule drug discovery, 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride has been explored in the field of chemical biology for protein labeling and modification. Its reactivity with nucleophilic amino acid residues enables site-specific conjugation, which is valuable for studying protein-protein interactions and developing antibody-drug conjugates (ADCs). Recent advancements in bioconjugation techniques have further expanded the applications of this compound in targeted therapy.
Despite its promising potential, challenges remain in the scalable synthesis and handling of 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride due to its sensitivity to moisture and light. Recent efforts have focused on optimizing synthetic routes to improve yield and stability, as reported in Organic Process Research & Development. These advancements are critical for ensuring the compound's availability for both academic and industrial research.
Looking ahead, the continued exploration of 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride is expected to yield novel therapeutic agents and diagnostic tools. Its unique chemical properties position it as a key player in the intersection of chemistry and biology, driving innovation in drug discovery and beyond. Researchers are encouraged to leverage the latest synthetic methodologies and analytical techniques to fully unlock the potential of this compound.
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